Eugenin

説明

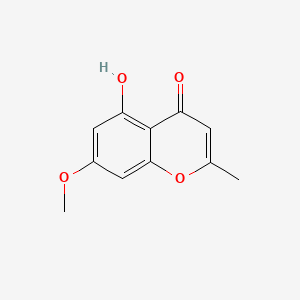

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTUBQHKZRNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197381 | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-34-2 | |

| Record name | 5-Hydroxy-7-methoxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8D279U89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Eugenin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenin, a chromone derivative, is a naturally occurring bioactive compound with significant therapeutic potential. This technical guide provides an in-depth overview of its primary natural sources, distribution within plant tissues, and known biological activities. A critical examination of the experimental protocols for its extraction, isolation, and quantification is presented, alongside a detailed exploration of its likely molecular mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in a select number of plant species, with cloves (Syzygium aromaticum) and carrots (Daucus carota) being the most significant sources.[1][2] Its distribution has also been reported in at least 22 plant species across 13 families, and even in two fungal species, Aschersonia confluens and Chaetomium minutum.[1][2]

Quantitative Distribution

While extensive quantitative data for this compound across all its sources is still an area of active research, available studies provide some key insights into its concentration. The flower buds of Syzygium aromaticum are a particularly rich source. In cell cultures of anise (Pimpinella anisum), this compound has been shown to accumulate extracellularly at concentrations up to 150 mg/L under optimized elicitation conditions.

Table 1: Quantitative Distribution of this compound in Natural Sources

| Source Organism | Plant/Fungal Part | Concentration/Yield | Reference(s) |

| Pimpinella anisum (Anise) | Cell Cultures | Up to 150 mg/L | [3] |

| Syzygium aromaticum (Clove) | Flower Buds, Leaves, Stems | High concentration of the related compound eugenol (up to 97.24% in flower essential oil) suggests significant this compound presence.[4] | [4][5][6] |

| Daucus carota (Carrot) | Roots | Present as a bitter component; quantitative data on this compound is limited, though studies on related phenylpropenes exist.[1][7] | [1][7] |

Biosynthesis of this compound

This compound is biosynthesized via the acetate-malonate pathway, a major route for the production of polyketides in plants and fungi.[1][3] This pathway utilizes acetyl-CoA and malonyl-CoA as primary building blocks. The biosynthesis of this compound is closely related to that of eugenol, another prominent phenolic compound found in cloves.

Biosynthetic Pathway

The following diagram illustrates the likely biosynthetic pathway of this compound, based on the established pathway for similar chromones and the acetate-malonate pathway.

Caption: Proposed biosynthetic pathway of this compound via the acetate-malonate pathway.

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources are critical for its study and potential application. The methodologies employed are similar to those used for other phenolic compounds, particularly eugenol.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Caption: General experimental workflow for the extraction and isolation of this compound.

Detailed Protocol for Solvent Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., clove buds) at room temperature and grind into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (or ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

-

Isolation: Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative HPLC or recrystallization to yield pure this compound.

Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the quantification of this compound.

HPLC-UV Method:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape. A typical isocratic mobile phase could be methanol:water (60:40, v/v).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

GC-MS Method:

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of all volatile components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

-

Quantification: By comparing the peak area of this compound in the sample with that of a standard, often using an internal standard for improved accuracy.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, including antimicrobial and cytotoxic effects. While direct studies on the signaling pathways of this compound are limited, extensive research on the structurally similar and co-occurring compound, eugenol, provides strong indications of the likely molecular mechanisms. It is highly probable that this compound exerts its biological effects through similar pathways due to the shared phenolic chromone scaffold.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Eugenol has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10][11][12] This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Pro-apoptotic Activity: Induction of the Intrinsic Apoptosis Pathway

Eugenol has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.[2][13] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

References

- 1. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of antiviral innate immune signaling and viral evasion following viral genome sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]

- 6. Essential Oil Composition of Different Plant Parts of Syzygium aromaticum (L.) Merr. and Perry Grown in South Andaman Island, India – Current Agriculture Research Journal [agriculturejournal.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eugenol induces apoptosis and inhibits invasion and angiogenesis in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Eugenin in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenin (5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone with a range of reported biological activities, making it a molecule of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. Drawing from studies on chromone and polyketide biosynthesis, this document outlines the proposed enzymatic steps, key enzymes, precursor molecules, and regulatory aspects. While the complete pathway has not been fully elucidated in all this compound-producing species, this guide synthesizes the available evidence to present a robust working model for researchers. It includes a summary of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and associated experimental workflows.

Introduction

This compound is a specialized metabolite found in a variety of plant species, most notably in cloves (Syzygium aromaticum) and carrots (Daucus carota). Its biosynthesis is understood to follow the acetate-malonate pathway, a common route for the production of polyketides in plants. This pathway involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final chromone structure. This guide details the proposed steps of this process, from primary metabolism to the final enzymatic modifications leading to this compound.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in two main stages:

-

Polyketide chain formation and cyclization: A Type III Polyketide Synthase (PKS) catalyzes the formation of a pentaketide chromone core from acetate and malonate precursors.

-

Modification of the chromone core: An O-methyltransferase (OMT) enzyme catalyzes the methylation of a hydroxyl group on the chromone ring to produce this compound.

Formation of the Pentaketide Chromone Core

The initial and defining step in this compound biosynthesis is the formation of the chromone skeleton by a Type III PKS. While the specific PKS in this compound-producing plants like Syzygium aromaticum has not been definitively characterized, studies on Aloe arborescens have identified a pentaketide chromone synthase (PCS) . This enzyme provides a strong model for the initial steps of this compound biosynthesis.

The proposed reaction mechanism is as follows:

-

Starter Unit: The reaction is initiated with an acetyl-CoA molecule.

-

Chain Elongation: Four successive decarboxylative condensations of malonyl-CoA units extend the polyketide chain.

-

Cyclization: The resulting linear pentaketide intermediate undergoes an intramolecular C-alkylation (Michael-type addition) followed by a Claisen condensation to form the pyrone ring, yielding the chromone scaffold. The likely product of this reaction is 5,7-dihydroxy-2-methylchromone .

The overall reaction catalyzed by a putative this compound Polyketide Synthase (EPKS) can be summarized as:

Acetyl-CoA + 4 Malonyl-CoA → 5,7-dihydroxy-2-methylchromone + 4 CO₂ + 5 CoA-SH + H₂O

dot

Caption: Formation of the chromone core of this compound.

O-Methylation of the Chromone Core

Following the formation of the 5,7-dihydroxy-2-methylchromone intermediate, the final step in this compound biosynthesis is the methylation of the hydroxyl group at the C-7 position. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

While the specific OMT responsible for this reaction in this compound biosynthesis has not been isolated and characterized, several OMTs from the phenylpropanoid pathway, such as (iso)eugenol O-methyltransferase (IEMT or EOMT), are known to methylate phenolic hydroxyl groups. It is hypothesized that a similar OMT with specificity for the dihydroxy-chromone substrate exists.

The reaction is as follows:

5,7-dihydroxy-2-methylchromone + S-adenosyl-L-methionine (SAM) → this compound + S-adenosyl-L-homocysteine (SAH)

// Nodes Precursor [label="5,7-dihydroxy-2-methylchromone", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-adenosyl-L-methionine\n(SAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; EOMT [label="this compound O-Methyltransferase\n(EOMT)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="S-adenosyl-L-homocysteine\n(SAH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Precursor -> EOMT [color="#5F6368"]; SAM -> EOMT [color="#5F6368"]; EOMT -> this compound [label="Methylation", color="#EA4335", fontcolor="#202124"]; EOMT -> SAH [style=dashed, color="#5F6368"]; }

Caption: Workflow for heterologous expression of a PKS.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from a plant tissue known to produce this compound (e.g., clove buds).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Design degenerate primers based on conserved regions of known Type III PKSs or specific primers if sequence information is available.

-

Amplify the candidate PKS gene using PCR.

-

Clone the amplified gene into a suitable E. coli expression vector (e.g., pET series with a His-tag).

-

-

Protein Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

-

Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer containing a low concentration of imidazole.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

In Vitro Enzyme Assay for Polyketide Synthase Activity

This protocol is for determining the activity and product profile of the purified recombinant PKS.

Reaction Mixture (100 µL):

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1-5 µg purified recombinant PKS

-

50 µM Acetyl-CoA

-

100 µM Malonyl-CoA

-

(Optional for isotopic labeling) 100 µM [¹³C₂]Malonyl-CoA or [¹⁴C]Malonyl-CoA

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the products with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the products by HPLC-MS to identify the formation of 5,7-dihydroxy-2-methylchromone.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol is for determining the activity of a candidate OMT with the chromone substrate.

Reaction Mixture (50 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg purified recombinant OMT

-

50 µM 5,7-dihydroxy-2-methylchromone (substrate)

-

100 µM S-adenosyl-L-methionine (SAM)

-

10 mM MgCl₂

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of 20% HCl.

-

Extract the products with 100 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Resuspend the residue in methanol for analysis.

-

Analyze the products by HPLC-MS to identify the formation of this compound.

Quantification of this compound in Plant Tissues by HPLC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound from plant material.

Extraction:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking.

-

Centrifuge the extract and collect the supernatant.

-

Repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate to dryness.

-

Resuspend the residue in a known volume of methanol for analysis.

HPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound.

-

Quantification: Generate a standard curve using a certified this compound standard.

Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites like this compound is tightly regulated at the transcriptional level. While specific regulators of the this compound pathway are yet to be identified, it is likely controlled by transcription factors and influenced by plant hormones and environmental cues.

-

Transcription Factors: Families of transcription factors such as MYB and WRKY are known to regulate various branches of secondary metabolism, including the phenylpropanoid and polyketide pathways. It is plausible that specific members of these families are involved in activating the expression of the this compound biosynthetic genes in response to developmental or environmental signals.

-

Hormonal Regulation: Plant hormones like ethylene and jasmonates (e.g., methyl jasmonate) are well-known elicitors of secondary metabolite production as part of the plant's defense response. Studies have shown that the application of these hormones can lead to the accumulation of various phenolic compounds, and it is hypothesized that they may also upregulate the this compound biosynthesis pathway.

// Nodes BioticStress [label="Biotic/Abiotic Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ethylene [label="Ethylene Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Jasmonate [label="Jasmonate Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; TFs [label="Transcription Factors\n(e.g., MYB, WRKY)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EPKS_gene [label="EPKS Gene", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; EOMT_gene [label="EOMT Gene", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; EPKS_protein [label="EPKS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; EOMT_protein [label="EOMT Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound Biosynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BioticStress -> Ethylene [color="#5F6368"]; BioticStress -> Jasmonate [color="#5F6368"]; Ethylene -> TFs [color="#5F6368"]; Jasmonate -> TFs [color="#5F6368"]; TFs -> EPKS_gene [label="Activation", color="#EA4335", fontcolor="#202124"]; TFs -> EOMT_gene [label="Activation", color="#EA4335", fontcolor="#202124"]; EPKS_gene -> EPKS_protein [label="Transcription &\nTranslation", color="#5F6368"]; EOMT_gene -> EOMT_protein [label="Transcription &\nTranslation", color="#5F6368"]; EPKS_protein -> this compound [color="#5F6368"]; EOMT_protein -> this compound [color="#5F6368"]; }

An In-depth Technical Guide on the Core Mechanism of Action of Eugenin

A Note to the Reader: The current scientific literature provides limited detailed information regarding the specific molecular mechanisms of action for eugenin. While a range of biological activities has been reported, in-depth studies elucidating the precise signaling pathways, molecular targets, and quantitative data such as IC50 values are not extensively available in the public domain. The majority of research on bioactive compounds from sources like cloves has focused on eugenol, a structurally different molecule. This guide summarizes the currently available information on this compound's bioactivities.

Introduction to this compound

This compound is a natural chromone, chemically identified as 5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one.[1] It is a bioactive phytoalexin found in various plant species, notably as a bitter component in carrots (Daucus carota) and cloves (Syzygium aromaticum).[2] this compound has also been isolated from other plants such as Pisonia aculeata and has been reported in Baeckea frutescens and Peucedanum japonicum.[1] Structurally distinct from the more extensively studied phenylpropanoid eugenol, this compound's biological activities are an emerging area of research.

Reported Biological Activities of this compound

A comprehensive literature review indicates that this compound exhibits a broad spectrum of biological activities. These reported bioactivities suggest its potential as a template for new drug development.[2] The primary reported activities include:

-

Antioxidant

-

Antiplatelet aggregation

-

Immunosuppressive/Immunomodulatory

-

Antiviral

-

Antimalarial

-

Antimicrobial

-

Cytotoxic

-

Osteogenesis-inducing

-

Pyrolyl endopeptidase (PEP)-inhibitory

Of these, its antioxidant, antiplatelet aggregation, and immunosuppressive activities are considered to have therapeutic potential.[2]

Mechanistic Insights into this compound's Bioactivities

Detailed molecular mechanisms for most of the reported bioactivities of this compound are yet to be fully elucidated. The available information is largely descriptive and lacks the depth required for a complete mechanistic understanding.

One of the few specific mechanistic data points available suggests that this compound may exert its immunosuppressive effects by potently inhibiting the CD28-costimulated activation of human peripheral blood T cells. This indicates a potential interference with T-cell activation pathways, which are crucial for adaptive immune responses. However, the downstream signaling cascade affected by this compound in this process has not been detailed.

While this compound is reported to have antiviral properties, specific mechanisms of action are not well-documented.[2] It is important to distinguish this compound from eugeniin, a different compound that has been shown to have anti-herpes simplex virus (HSV-1) activity by interacting with the viral DNA polymerase near the phosphonoacetic acid (PAA)-binding site.[3] There is also an in silico prediction of this compound's antiviral property against SARS-CoV-2, but this has not been experimentally validated.[2]

This compound is described as a phenol with antioxidant properties.[4] The general mechanism for phenolic compounds' antioxidant activity involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidative damage. However, specific studies detailing the radical scavenging capacity, effects on antioxidant enzymes, or the specific types of reactive oxygen species (ROS) neutralized by this compound are not available in the provided search results.

The inhibitory effect of this compound on platelet aggregation has been reported, but the underlying molecular pathway is not specified.[2] For context, the related but distinct molecule eugenol has been shown to inhibit platelet activation by interfering with the PLCγ2–PKC and cPLA2-TxA2 signaling cascades.[5] It is unknown if this compound acts through a similar or different mechanism.

Quantitative Data and Experimental Protocols

A thorough review of the available literature did not yield sufficient quantitative data (e.g., IC50, EC50, binding constants) to be structured into tables for comparative analysis. Similarly, detailed experimental protocols for the assays used to determine this compound's bioactivities were not found.

Signaling Pathways and Visualizations

Due to the lack of elucidated signaling pathways for this compound's mechanism of action, no diagrams could be generated using Graphviz. The creation of such visualizations requires a clear understanding of the molecular players and their interactions, which is currently not available for this compound.

For illustrative purposes, a workflow for the initial screening of a natural compound like this compound could be visualized. This diagram represents a general process and not a specific, experimentally validated workflow for this compound.

Conclusion

The study of this compound's mechanism of action is a field that requires further in-depth research. While preliminary studies have identified it as a molecule with diverse biological activities, the scientific community has yet to publish detailed mechanistic investigations. For researchers, scientists, and drug development professionals, this compound represents a potential starting point for the development of novel therapeutics, but significant foundational research is required to understand its molecular targets and pathways of action. Future studies should focus on moving beyond broad bioactivity screening to more focused mechanistic and quantitative analyses to unlock the full therapeutic potential of this natural chromone.

References

- 1. This compound | C11H10O4 | CID 10189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Biological characterization of eugeniin as an anti-herpes simplex virus type 1 compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eugenol Suppresses Platelet Activation and Mitigates Pulmonary Thromboembolism in Humans and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioavailability and Metabolism of Eugenin: A Surrogate-Based Approach

Disclaimer: Direct experimental data on the bioavailability and metabolism of eugenin is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on data from the structurally related and extensively studied compound, eugenol, as a surrogate. Additionally, information on the metabolism of chromone derivatives is included to provide a more complete predictive profile for this compound.

Introduction

This compound, a chromone derivative (5-Hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one), is a phenolic compound found in various natural sources, including cloves. Its structural similarity to eugenol (4-allyl-2-methoxyphenol), a well-characterized bioactive compound, suggests that insights into eugenol's pharmacokinetic profile can provide valuable predictions for this compound's behavior in biological systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated bioavailability and metabolism of this compound by leveraging the extensive data available for eugenol and related chromone structures.

Bioavailability and Pharmacokinetics: An Eugenol-Based Surrogate Model

Eugenol has been the subject of numerous pharmacokinetic studies in both animal models and humans. These studies consistently demonstrate that eugenol is rapidly absorbed and extensively metabolized, leading to low oral bioavailability of the parent compound.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of eugenol from in vivo studies.

Table 1: Pharmacokinetic Parameters of Eugenol in Rats

| Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | AUC (µg·min/mL) | Oral Bioavailability (%) | Reference |

| Intravenous | 20 mg/kg | - | - | 0.32 | 174.8 ± 3.1 | - | [1][2] |

| Oral | 40 mg/kg | ~0.25 | 15 | 14.0 (plasma), 18.3 (blood) | - | - | [3][4][5] |

| Oral | 500 mg/kg | 3.4 ± 0.2 | 10 | - | 185.7 ± 3.1 | 4.25 ± 0.11 | [1][3] |

| Oral (Nanoparticles) | - | 15.05 | ~480 (8 h) | - | - | Improved | [6][7] |

Table 2: Pharmacokinetic Parameters of Eugenol in Humans

| Administration Route | Dose | Cmax | Tmax | Half-life (t½) | Urinary Excretion (% of Dose) | Major Metabolites in Urine | Reference |

| Oral | 150 mg | Rapidly Absorbed | - | - | ~95% within 24h (<0.1% as unchanged eugenol) | Eugenol-glucuronide, Eugenol-sulfate, and other phase I and II conjugates | [8][9][10] |

Metabolism of Eugenol: A Predictor for this compound's Fate

The metabolism of eugenol is characterized by extensive phase I and phase II biotransformations, primarily occurring in the liver.

Phase I Metabolism

Phase I metabolism of eugenol involves oxidation, reduction, and hydrolysis reactions, preparing it for phase II conjugation. Key phase I metabolic routes include:

-

Oxidation of the allyl side chain: This can lead to the formation of an epoxide, which is subsequently hydrolyzed to a diol.

-

Allylic oxidation: This results in the formation of a substituted propionic acid.

-

Migration of the double bond: This can lead to the formation of isoeugenol.

-

Reduction of the double bond.

Phase II Metabolism

Phase II metabolism is the predominant pathway for eugenol clearance. The phenolic hydroxyl group of eugenol and its phase I metabolites are readily conjugated with glucuronic acid and sulfate.

-

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this is a major metabolic pathway for eugenol.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this is another significant conjugation pathway.

In humans, over 99% of the administered oral dose of eugenol is excreted in the urine as phenolic conjugates, with eugenol-glucuronide and eugenol-sulfate accounting for approximately 50% of the metabolites[8][10].

Predicted Metabolism of this compound

Based on its chromone structure with a free phenolic hydroxyl group at the 5-position, this compound is also expected to undergo extensive phase II metabolism.

-

Glucuronidation and Sulfation: The 5-hydroxyl group is a prime site for conjugation with glucuronic acid and sulfate. This is a common metabolic pathway for phenolic compounds and chromone derivatives.

-

Phase I Metabolism: The methyl group at the 2-position and the methoxy group at the 7-position could potentially undergo oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation or demethylation, respectively. However, phase II conjugation of the 5-hydroxyl group is likely the more dominant metabolic pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols based on common practices in the cited literature for studying the bioavailability and metabolism of phenolic compounds like eugenol.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Test compound (e.g., eugenol)

-

Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Vehicle for intravenous administration (e.g., saline with a co-solvent like ethanol or PEG400)

-

Gavage needles

-

Catheters for blood collection (e.g., jugular vein catheter)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Blood collection tubes (e.g., heparinized tubes)

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV/MS)

Procedure:

-

Animal Acclimatization: House rats for at least one week under controlled conditions (12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).

-

Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

-

Dosing:

-

Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Analysis: Analyze the plasma concentrations of the test compound and its metabolites using a validated analytical method (e.g., HPLC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis software.

In Vitro Metabolism Using Liver S9 Fraction

Objective: To investigate the phase I and phase II metabolism of a test compound.

Materials:

-

Rat or human liver S9 fraction

-

Test compound (e.g., eugenol)

-

NADPH regenerating system (for Phase I)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) (for Phase II glucuronidation)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for Phase II sulfation)

-

Potassium phosphate buffer (pH 7.4)

-

Incubator/shaking water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

Analytical instrument (e.g., LC-MS/MS)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the liver S9 fraction, buffer, and cofactors.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add the test compound to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 90 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Protein Precipitation: Centrifuge the mixture to precipitate proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

-

Data Analysis: Calculate the rate of metabolism (e.g., intrinsic clearance).

Analytical Method: HPLC for Quantification

Objective: To quantify the concentration of the test compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase (Isocratic Example for Eugenol):

-

Methanol:Water (60:40, v/v)[11].

Procedure:

-

Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.

-

Injection: Inject a specific volume of the prepared sample onto the HPLC column.

-

Separation: Elute the compound of interest using the specified mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Detect the compound using a UV detector at an appropriate wavelength (e.g., 280 nm for eugenol) or an MS detector for higher sensitivity and specificity[11].

-

Quantification: Quantify the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of eugenol and a typical experimental workflow for bioavailability studies.

Figure 1: General workflow for a bioavailability study of an orally administered compound.

Figure 2: Major metabolic pathways of eugenol.

Conclusion

While direct experimental data for this compound remains elusive, the comprehensive analysis of its structural analog, eugenol, provides a robust framework for predicting its bioavailability and metabolic fate. This compound is anticipated to undergo rapid absorption followed by extensive first-pass metabolism, primarily through glucuronidation and sulfation of its 5-hydroxyl group, leading to low oral bioavailability of the parent compound. The provided experimental protocols and analytical methods offer a solid foundation for future in vivo and in vitro studies to definitively characterize the pharmacokinetics of this compound. Further research is warranted to validate these predictions and to fully elucidate the biological activities of this compound and its metabolites.

References

- 1. ouv.vt.edu [ouv.vt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of eugenol and its effects on thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of acute and subacute toxicity, pharmacokinetics, and biodistribution of eugenol nanoparticles after oral exposure in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism of eugenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. the-metabolism-of-eugenol-in-man - Ask this paper | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Eugenin's Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenin, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potent antioxidant properties. As a derivative of eugenol, it is found in various essential oils and has been traditionally used in medicine. This technical guide provides a comprehensive overview of the core assays used to evaluate the antioxidant activity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the detailed methodologies and comparative data necessary to effectively assess and understand the antioxidant potential of this promising molecule. This document delves into the experimental protocols of key antioxidant assays, presents quantitative data for comparative analysis, and illustrates the underlying signaling pathways modulated by this compound.

Core Antioxidant Activity Assays

The antioxidant capacity of this compound is typically evaluated through a battery of in vitro assays that measure its ability to scavenge free radicals and reduce oxidants. The most commonly employed methods include the DPPH, ABTS, FRAP, and ORAC assays. Furthermore, cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of its effects within a cellular context.

Quantitative Data Summary

To facilitate a comparative analysis of this compound's antioxidant efficacy, the following table summarizes quantitative data, primarily IC50 values, obtained from various studies employing these standard assays. IC50 represents the concentration of this compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values are indicative of higher antioxidant activity.

| Assay | Compound | IC50 Value (µg/mL) | Trolox Equivalent (mmol TE/g) | Reference |

| DPPH | This compound | 17.1 - 41.13 µM | - | [1] |

| Isoeugenol | 17.1 µg/mL | - | [2] | |

| ABTS | This compound | 22.6 µg/mL | - | [2] |

| Isoeugenol | - | - | [2] | |

| FRAP | This compound | - | 11.2 mmol Fe(II)/g | [2] |

| Isoeugenol | - | 18.4 mmol Fe(II)/g | [2] | |

| ORAC | This compound | - | 5.65 µM of Trolox equivalent/µM | [3] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

-

This compound Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each this compound solution or standard.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the blank.

-

A_sample is the absorbance of the this compound solution.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation. Dilute the resulting solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

This compound Solutions: Prepare a series of concentrations of this compound in the same solvent used to dilute the ABTS•+ solution.

-

-

Assay Procedure:

-

Add 10 µL of each this compound solution or standard to 190 µL of the ABTS•+ working solution in a 96-well microplate.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 50 µL of the this compound solution or standard to 1.5 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm against a blank prepared with the solvent.

-

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.[4]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.

-

This compound Solutions and Trolox Standards: Prepare dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of this compound solution or Trolox standard to 150 µL of the fluorescein working solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Measure the fluorescence kinetically every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

-

Calculation: The area under the curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.[5][6]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.

Experimental Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

Wash the cells again with PBS.

-

Add 600 µM AAPH in Hanks' Balanced Salt Solution (HBSS) to induce oxidative stress.

-

Immediately place the plate in a fluorescence plate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C.

-

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE), as quercetin is a potent antioxidant commonly used as a standard in this assay.

Signaling Pathways and Experimental Workflows

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. The two primary pathways influenced by this compound are the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including oxidative stress. The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. Oxidative stress can activate these kinases, leading to downstream effects that can be either pro-survival or pro-apoptotic, depending on the context. This compound has been shown to modulate the phosphorylation and activation of these kinases, thereby influencing the cellular response to oxidative stress.[9]

Caption: Modulation of the MAPK signaling pathway by this compound under oxidative stress.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting the common in vitro antioxidant assays described in this guide.

Caption: A generalized workflow for in vitro antioxidant capacity determination.

Conclusion

This technical guide has provided a detailed framework for the comprehensive evaluation of this compound's antioxidant activity. The standardized protocols for DPPH, ABTS, FRAP, ORAC, and CAA assays, coupled with the comparative quantitative data, offer a solid foundation for reproducible and reliable assessment. Furthermore, the elucidation of this compound's modulatory effects on the Nrf2 and MAPK signaling pathways provides critical insights into its mechanisms of action beyond direct radical scavenging. For researchers and professionals in drug development, this guide serves as a valuable resource for harnessing the therapeutic potential of this compound as a natural antioxidant. Further investigations, including in vivo studies and clinical trials, are warranted to fully translate these preclinical findings into tangible health benefits.

References

- 1. zen-bio.com [zen-bio.com]

- 2. sciensage.info [sciensage.info]

- 3. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 7. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 9. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Effects of Eugeniin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide focuses on the in vitro antiviral properties of Eugeniin , a hydrolysable tannin. The user's original query specified "Eugenin," a different compound for which there is limited published antiviral research. The majority of relevant scientific literature points to Eugeniin, a compound isolated from plants like Geum japonicum and Syzygium aromaticum (clove), which exhibits significant antiviral activity. This document synthesizes the available data for Eugeniin to provide a comprehensive overview for the intended scientific audience.

Executive Summary

Eugeniin has demonstrated notable in vitro antiviral activity against several members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Its mechanisms of action are multifaceted, involving direct virucidal effects, inhibition of viral entry, and interference with critical viral enzymes such as DNA polymerase. This guide provides a detailed summary of the quantitative antiviral data, outlines the experimental protocols used to determine its efficacy, and visualizes its mechanisms of action and the workflows used in its evaluation.

Quantitative Antiviral Data

The antiviral efficacy of Eugeniin has been quantified against several viruses. The data from key studies are summarized below, highlighting the compound's potency and selectivity.

Table 1: Antiviral Activity of Eugeniin against Herpes Simplex Virus (HSV)

| Virus Strain | Cell Line | Assay Type | EC₅₀ (µg/mL) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

| HSV-1 (Wild Type) | Vero | Plaque Reduction | 5.0 | >69.5 (Determined by Yield-Reduction) | >13.9 | [1] |

| HSV-1 (Acyclovir-Resistant) | Vero | Not Specified | Active | Not Specified | Not Specified | [1][2] |

| HSV-1 (TK-deficient) | Vero | Not Specified | Active | Not Specified | Not Specified | [1] |

| HSV-2 (Wild Type) | Vero | Not Specified | Active | Not Specified | Not Specified | [1] |

EC₅₀ (50% Effective Concentration): The concentration of Eugeniin that inhibits viral activity by 50%. SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 2: Antiviral Activity of Eugeniin against Varicella-Zoster Virus (VZV)

| Virus Strain | Cell Line | Assay Type | EC₅₀ (µg/mL) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

| VZV | MV9G (Reporter Cell Line) | Not Specified | Not Specified | Not Specified | 5.82 | [3] |

Mechanisms of Antiviral Action

Eugeniin employs multiple strategies to inhibit viral replication, targeting different stages of the viral life cycle.

Inhibition of Herpes Simplex Virus (HSV)

Against HSV-1, Eugeniin's primary mechanism is the inhibition of viral DNA synthesis.[1] Studies have shown that it directly targets the HSV-1 DNA polymerase.[1][2][4]

-

Interaction with DNA Polymerase : Eugeniin interacts with the HSV-1 DNA polymerase at a site near the binding location for phosphonoacetic acid (PAA), a known polymerase inhibitor.[2][4] This interaction is noncompetitive with respect to dTTP.[1]

-

Synergy and Antagonism : Combination studies using isobologram analysis in Vero cells revealed that Eugeniin enhances the anti-HSV-1 activity of acyclovir.[2][4] Conversely, it demonstrates an antagonistic effect when combined with PAA, further supporting its interaction near the PAA-binding site on the viral polymerase.[2][4]

Inhibition of Varicella-Zoster Virus (VZV)

Eugeniin's activity against VZV is characterized by a multi-pronged attack on the early and middle stages of the viral life cycle.[3]

-

Direct Virucidal Action : It partially inactivates cell-free virions (CFVs), reducing their infectivity before they encounter a host cell.[3]

-

Inhibition of Viral Entry : Eugeniin inhibits both the attachment and penetration of VZV into host cells in a concentration-dependent manner.[3]

-

Inhibition of Intracellular Replication : It reversibly inhibits the replication of cell-associated viruses (CAVs).[3]

-

Inhibition of Gene Expression : A key mechanism is the inhibition of the transcription and expression of the viral immediate early gene 62 (IE62), which is critical for initiating the viral replication cascade.[3]

Experimental Protocols

The in vitro antiviral effects of Eugeniin were determined using a variety of established and novel cell-based assays.

Protocol for HSV-1 Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral infectivity.

-

Cell Seeding : Vero cells (African green monkey kidney epithelial cells) are seeded into multi-well plates and grown to form a confluent monolayer.

-

Virus Preparation : A stock of HSV-1 is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment : The cell monolayers are pre-incubated with various concentrations of Eugeniin.

-

Infection : The culture medium is removed, and the cells are inoculated with the prepared virus.

-

Overlay : After an adsorption period (e.g., 1 hour), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) mixed with the corresponding concentrations of Eugeniin. This overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Incubation & Staining : Plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis : The number of plaques in treated wells is compared to untreated virus control wells. The EC₅₀ is calculated as the concentration of Eugeniin that reduces the plaque count by 50%.

Protocols for VZV Antiviral Assays

A specialized set of assays using a reporter cell line (MV9G) was employed to dissect Eugeniin's mechanism of action against VZV.[3]

-

Cell Lines and Viruses :

-

Assay Workflow : The study differentiated between effects on cell-free and cell-associated virus to pinpoint the stage of inhibition.

-

Specific Mechanistic Assays :

-

Direct Inactivation : CFVs are incubated directly with Eugeniin before being added to host cells. A reduction in infectivity indicates a virucidal effect.[3]

-

Attachment/Penetration Inhibition : Eugeniin is added to cells simultaneously with the CFV inoculum. The compound is washed away after the adsorption period, and infection is quantified.

-

Intracellular Replication Inhibition : Host cells are first infected with VZV. Eugeniin is then added at various times post-infection to determine its effect on established replication.[3]

-

Gene Expression Analysis : The expression levels of the viral immediate early gene IE62 are quantified (e.g., via RT-qPCR or reporter gene activity) in the presence and absence of Eugeniin.[3]

-

Conclusion

The available in vitro data strongly support Eugeniin as a promising antiviral candidate, particularly for herpesviruses. Its unique, multi-target mechanism of action, including the direct inhibition of viral DNA polymerase for HSV and the combined inhibition of entry and gene expression for VZV, distinguishes it from many existing antiviral agents. The compound is effective against drug-resistant HSV strains and demonstrates favorable selectivity. Further research is warranted to explore its efficacy against a broader range of viruses and to translate these in vitro findings into preclinical and clinical development.

References

- 1. Purification and characterization of eugeniin as an anti-herpesvirus compound from Geum japonicum and Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of eugeniin as an anti-herpes simplex virus type 1 compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of antiviral assay methods using cell-free and cell-associated varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Cytotoxic Mechanisms of Eugenin in Oncology

Audience: Researchers, scientists, and drug development professionals.

Abstract

Eugenol (4-allyl-2-methoxyphenol), a key bioactive compound found in plants like cloves, basil, and cinnamon, has garnered significant attention for its therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] Emerging evidence robustly demonstrates its potent cytotoxic and anti-proliferative effects against a wide spectrum of cancer cells. This technical guide provides a comprehensive overview of the cytotoxic effects of eugenin, detailing its impact on various cancer cell lines, the molecular mechanisms underpinning its activity, and the key signaling pathways it modulates. This document serves as a resource for researchers in oncology and drug development, offering detailed experimental protocols and visual representations of cellular pathways to facilitate further investigation into this compound as a potential chemotherapeutic agent.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, however, can vary based on the cell line, exposure duration, and assay conditions. A summary of reported IC50 values is presented below to provide a comparative baseline for its anti-proliferative activity.

| Cancer Type | Cell Line | Reported IC50 / Effective Concentration | Treatment Duration | Reference |

| Breast Cancer | MCF-7 | 22.75 µM | Not Specified | [3] |

| Breast Cancer | MDA-MB-231 | 15.09 µM | Not Specified | [3] |

| Breast Cancer | MDA-MB-231 | 2.89 mM | 48 hours | [3] |

| Breast Cancer | SK-BR-3 | 5 µM and 10 µM (effective concentrations) | Not Specified | [3] |

| Lung Cancer | A549 | 400 µM | 24 hours | [3][4] |

| Cervical Cancer | HeLa | 50-200 µM (effective concentration range) | Not Specified | [3][5] |

| Osteosarcoma | SAOS-2 | 1 mM (reduced viability to 41%) | 72 hours | [6] |

| Oropharyngeal Cancer | Detroit-562 | 1 mM (reduced viability to 37%) | 72 hours | [6] |

| Oral Squamous Carcinoma | SCC-4 | 1 mM (induced morphological changes) | 72 hours | [7] |

Core Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating intracellular reactive oxygen species (ROS) levels.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism of this compound's cytotoxicity. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway : this compound disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3][6] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[6][8]

-

Extrinsic Pathway : In some cancer cells, such as human gastric carcinoma AGS cells, this compound has been shown to enhance the expression of caspase-8, a key initiator of the extrinsic pathway.[3][9]

-

p53-Independent Apoptosis : Notably, this compound can induce apoptosis irrespective of the p53 tumor suppressor status in certain cancer cells.[9] This is significant as many cancers harbor p53 mutations, rendering them resistant to conventional therapies that rely on a functional p53 pathway.[9]

Cell Cycle Arrest

This compound has been demonstrated to inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, including G0/G1, S, and G2/M phases, in a cell-type-dependent manner.[3] This arrest is orchestrated by the downregulation of key cell cycle regulatory proteins, such as:

-

Cyclins : Cyclin A, Cyclin D1, Cyclin D3, and Cyclin E.[3]

-

Cyclin-Dependent Kinases (CDKs) : CDK2, CDK4, and cdc2.[3]

Furthermore, this compound can upregulate the expression of CDK inhibitors like p21, which contributes to cell cycle arrest.[3]

Modulation of Reactive Oxygen Species (ROS)

This compound exhibits a dual, context-dependent role as both an antioxidant and a pro-oxidant.[10] In many cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, this compound acts as a pro-oxidant.[10][11] It induces a surge in intracellular ROS levels, which can lead to:

-

Increased DNA fragmentation and lipid peroxidation.[3]

-

Decreased mitochondrial membrane potential.[3]

-

Downregulation of the Proliferating Cell Nuclear Antigen (PCNA).[3]

This excessive oxidative stress overwhelms the cancer cell's antioxidant capacity, pushing it towards apoptotic cell death.[12]

Key Signaling Pathways Modulated by this compound

This compound's cytotoxic effects are mediated through its interaction with several critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

Inhibition of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[13][14][15] this compound has been shown to suppress this pathway. In lung cancer cells, this compound treatment leads to a marked decrease in the phosphorylation of Akt (p-Akt), the active form of the kinase.[4] This inhibition disrupts downstream signaling, contributing to decreased cell viability and metastasis.[4]

References

- 1. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor suppressive roles of eugenol in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Anticancer Potential of Eugenol on Oral Cancer Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis by Eugenol and Capsaicin in Human Gastric Cancer AGS Cells--Elucidating the Role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Dual Antioxidant/Prooxidant Effect of Eugenol and Its Action in Cancer Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

The Anti-inflammatory Properties of Eugenin: A Technical Guide

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory cascade is a complex interplay of cellular and molecular events, involving the activation of various signaling pathways and the production of pro-inflammatory mediators. Eugenin, a naturally occurring phenolic compound found in high concentrations in cloves, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its therapeutic potential.

Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that are crucial for the initiation and propagation of the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.